(-)-Dihydrocarveol

TRP channels Skin sensitization Cosmeceuticals

(-)-Dihydrocarveol (CAS 38049-26-2), the (1R,2R,4R)-stereoisomer of the p-menthane monoterpenoid dihydrocarveol , is a naturally occurring chiral alcohol found in various essential oils. It is characterized by a molecular formula of C10H18O and a molecular weight of 154.25 g/mol, with a boiling point of 224-225°C and density of 0.926 g/mL at 25°C.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 38049-26-2
Cat. No. B3028896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Dihydrocarveol
CAS38049-26-2
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(CC1O)C(=C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1
InChIKeyKRCZYMFUWVJCLI-OPRDCNLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Dihydrocarveol (CAS 38049-26-2) Procurement: A Defined Chiral Monoterpenoid with Documented TRPV3 Agonism and GRAS Flavor Status


(-)-Dihydrocarveol (CAS 38049-26-2), the (1R,2R,4R)-stereoisomer of the p-menthane monoterpenoid dihydrocarveol [1], is a naturally occurring chiral alcohol found in various essential oils [2]. It is characterized by a molecular formula of C10H18O and a molecular weight of 154.25 g/mol, with a boiling point of 224-225°C and density of 0.926 g/mL at 25°C .

Why (-)-Dihydrocarveol (CAS 38049-26-2) Cannot Be Directly Substituted by Its Enantiomer or Structural Analogs


The biological activity, sensory profile, and regulatory compliance of (-)-dihydrocarveol are intrinsically linked to its specific (1R,2R,4R) stereochemistry . Substituting with the (+)-enantiomer or structurally similar analogs like carveol or menthol results in quantifiably different outcomes. For instance, the (S)-enantiomer of the related compound (+)-dihydrocarveol exhibits distinct enzymatic conversion rates in metabolic pathways [1], and in flavor applications, the FEMA GRAS designation for dihydrocarveol (FEMA 2379) applies to the isomer unspecified but usage levels and sensory characteristics are stereoisomer-dependent [2]. Furthermore, as a TRPV3 agonist, (-)-dihydrocarveol demonstrates a specific potency profile that is not matched by other monoterpenes [3], making simple substitution untenable for applications requiring this specific pharmacology.

(-)-Dihydrocarveol (CAS 38049-26-2) Differentiated Evidence: Quantitative Performance Against Key Comparators


TRPV3 Agonism: 70% Greater Activation than Carveol and 16-Fold Higher Potency than Camphor

(-)-Dihydrocarveol is a significantly more potent agonist of the TRPV3 ion channel than its close structural analog (-)-carveol and the benchmark terpene camphor. In whole-cell patch-clamp assays on HEK293 cells expressing murine TRPV3, (-)-dihydrocarveol evoked 255% of the current amplitude of camphor, compared to only 150% for (-)-carveol [1]. This represents a 70% greater activation than its analog. Furthermore, dose-response curves in Xenopus oocytes showed that (-)-dihydrocarveol, along with five other monoterpenes, activates TRPV3 with an EC50 that is up to 16 times lower than that of camphor [1]. Specifically, the EC50 for dihydrocarveol is reported as 2.57 mM [2], whereas camphor's EC50 is approximately 6 mM [1].

TRP channels Skin sensitization Cosmeceuticals

Anti-Inflammatory Activity: Positioned in Potency Ranking Relative to Carveol and Carvone

In a standardized screening of limonene-derived monoterpenes for anti-inflammatory activity, IC50 values were calculated based on the inhibition of LPS-induced nitric oxide (NO) production in murine macrophages. The order of potency was established as: (S)-(+)-carvone > (R)-(-)-carvone > (+)-dihydrocarveol > (S)-8-hydroxycarvotanacetone > (R)-8-hydroxycarvotanacetone > (+)-dihydrocarvone > (-)-carveol > (-)-dihydrocarveol > (S)-(-)-pulegone [1]. This ranking places (-)-dihydrocarveol immediately after (-)-carveol and ahead of pulegone, providing a quantitative framework for comparing the anti-inflammatory potential of these related compounds.

Anti-inflammatory Macrophage Nitric oxide

Stereoselective Enzymatic Synthesis: >99% Conversion to (1S,2R,5R)-Dihydrocarveol from (R)-Carvone

The enzymatic reduction of (R)-carvone using a recombinant enoate reductase (LacER) followed by a carbonyl reductase (SSCR or CMCR) produced (1S,2R,5R)-dihydrocarveol as the sole product with a conversion rate exceeding 99% [1]. This is in stark contrast to non-selective chemical hydrogenation methods, which can generate up to 17 different hydrogenation products due to the multiple unsaturated bonds and stereocenters in carvone [1]. The stereoselective enzymatic route specifically yields the desired (1S,2R,5R)-dihydrocarveol stereoisomer, eliminating the need for complex and costly chiral separations.

Biocatalysis Chiral synthesis Flavor chemistry

(-)-Dihydrocarveol (CAS 38049-26-2): Priority Application Scenarios Validated by Comparative Evidence


Dermatological and Cosmeceutical Research Targeting TRPV3-Mediated Sensitization

Based on its documented 70% higher activation of TRPV3 compared to carveol and its 16-fold higher potency over camphor [1], (-)-dihydrocarveol is a prime candidate for research into topical formulations aimed at modulating skin sensitization, pruritus, or inflammation. Its selective activation of TRPV3 without significant activation of the cold-sensitive TRPM8 channel (unlike menthol) [1] makes it a valuable tool for dissecting TRP channel pharmacology in keratinocytes and sensory neurons [2].

Flavor and Fragrance Formulation Requiring GRAS-Compliant, Minty-Camphoreous Notes

With FEMA number 2379 and a well-defined GRAS (Generally Recognized as Safe) status [1], (-)-dihydrocarveol is approved for use as a flavoring agent in food and beverages at specific concentrations (e.g., up to 500 mg/kg in alcoholic beverages and 200 mg/kg in frozen dairy) [2]. Its characteristic minty, cooling, camphoreous odor profile differentiates it from alternatives like menthol and provides formulators with a unique sensory tool for creating spearmint and herbal flavor notes in confectionery, oral care, and savory applications [2].

Chiral Building Block for the Stereoselective Synthesis of Complex Natural Products

The ability to produce (1S,2R,5R)-dihydrocarveol in near-quantitative yield via biocatalysis [1] establishes it as a reliable and scalable chiral building block. This stereoisomer serves as a key intermediate in the synthesis of sesquiterpenes and other complex flavor and fragrance molecules [2]. Its defined stereochemistry and high synthetic purity (≥95.0% sum of enantiomers by GC) ensure consistent outcomes in downstream chemical transformations, making it a preferred choice over racemic mixtures or less defined analogs for the synthesis of optically active compounds [3].

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